1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound. It's known for its versatile applications in chemical research, pharmacology, and potentially in industrial contexts. The molecule features distinct structural elements, including a thieno[3,2-c]pyridine moiety connected to a piperidine ring, which contributes to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one can be achieved through multi-step organic synthesis. Key steps involve the formation of the thieno[3,2-c]pyridine core, followed by the introduction of the piperidine ring. The final step typically includes alkylation to attach the 2,2-dimethylpropan-1-one group.
Industrial Production Methods For large-scale production, the industrial synthesis would prioritize yield optimization and cost-efficiency. This often involves automated processes, continuous flow reactions, and the use of industrial-grade reagents to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: Can lead to the formation of oxidized derivatives.
Reduction: Produces reduced forms of the molecule.
Substitution: The molecule can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Typically uses nucleophiles like sodium alkoxides under mild conditions.
Major Products Formed from These Reactions Oxidation reactions generally yield derivatives with additional oxygen functionalities, while reduction reactions produce simplified versions with fewer double bonds. Substitution reactions can introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Biology: It serves as a molecular probe to study receptor-ligand interactions. Medicine: Potential therapeutic applications are being explored, especially related to its interactions with specific biological pathways. Industry: It can be used in the development of materials with specific properties, like polymer additives or specialty chemicals.
Mechanism of Action
The compound interacts with specific molecular targets, such as receptors or enzymes. Its structure allows it to fit into active sites, influencing biological pathways. For instance, its piperidine moiety is known to engage in receptor modulation, while the thieno[3,2-c]pyridine portion may interact with different enzymes.
Comparison with Similar Compounds
When compared to similar compounds, like those with different alkyl or aryl substituents on the piperidine ring, 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one stands out due to its unique combination of structural elements. Similar compounds might include:
1-(4-piperidinyl)-2,2-dimethylpropan-1-one derivatives
Thieno[3,2-c]pyridine analogs with different substituents
Each of these compounds shares some features with our compound but differs in overall reactivity and application potential due to the specific nature of their substituents.
Properties
IUPAC Name |
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-17(2,3)16(20)18-8-4-14(5-9-18)19-10-6-15-13(12-19)7-11-21-15/h7,11,14H,4-6,8-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROAVWPLYUTSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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